molecular formula C11H11N3O4 B8717030 Depyrazine 7,8-Dinitrophenyl Varenicline

Depyrazine 7,8-Dinitrophenyl Varenicline

Cat. No. B8717030
M. Wt: 249.22 g/mol
InChI Key: VSKYGZMZVGNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Depyrazine 7,8-Dinitrophenyl Varenicline is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Depyrazine 7,8-Dinitrophenyl Varenicline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Depyrazine 7,8-Dinitrophenyl Varenicline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Depyrazine 7,8-Dinitrophenyl Varenicline

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C11H11N3O4/c15-13(16)10-2-8-6-1-7(5-12-4-6)9(8)3-11(10)14(17)18/h2-3,6-7,12H,1,4-5H2

InChI Key

VSKYGZMZVGNBGR-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (3.7 g, 10.7 mmol) and Na2CO3 (2.3 g, 21.4 mmol) were combined in methanol (50 mL) and H2O (20 mL) then warmed to reflux for 18 hours. The reaction was cooled, concentrated, treated with H2O and extracted with CH2Cl2 (3×50 mL) then dried through a cotton plug. After concentration, the residue was chromatographed to provide brown solids. (1.9 g, 71%). (TLC 5% methanol/CH2Cl2 (NH3) Rf 0.36). 1H NMR (400 MHz, CDCl3) δ 7.69 (s, 2H), 3.17 (br s, 2H), 3.11 (d, J=12.6 Hz, 2H), 2.53 (m, 1H), 2.07 (d, J=11.0 Hz, 1H). GCMS m/e 249 (M+).
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
methanol CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (3.7 g, 10.7 mmol) and Na2CO3 (2.3 g, 21.4 mmol) were combined in MeOH (50 mL) and H2O (20 mL) then warmed to reflux for 18 hours. The reaction was cooled, concentrated, treated with H2O and extracted with CH2Cl2 (3×50 mL) then dried through a cotton plug. After concentration, the residue was chromatographed to provide brown solids (1.9 g, 71%) (TLC 5% MeOH/CH2Cl2 (NH3) Rf 0.36). 1H NMR (400 MHz, CDCl3) δ 7.69 (s, 2H), 3.17 (br s, 2H), 3.11 (d, J=12.6 Hz, 2H), 2.53 (m, 1H), 2.07 (d, J=11.0 Hz, 1H). GCMS m/e 249 (M+).
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
71%

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